1-Bromo-3-[(2-methoxyethyl)thio]-benzene
Description
1-Bromo-3-[(2-methoxyethyl)thio]-benzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1 and a thioether group [(2-methoxyethyl)sulfanyl] at position 3. The thioether moiety consists of a sulfur atom bonded to a 2-methoxyethyl chain (-S-CH₂CH₂-OCH₃), which introduces both lipophilic and mildly polar characteristics to the molecule. This compound has been referenced in synthesis protocols (e.g., as a precursor in medicinal chemistry) but is currently listed as discontinued in commercial catalogs .
Key structural attributes include:
- Bromine substituent: Enhances electrophilic substitution reactivity, making the compound a versatile intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura).
- Thioether group: Imparts distinct electronic and steric properties compared to oxygen-based ethers, influencing solubility and interaction with biological targets.
Properties
IUPAC Name |
1-bromo-3-(2-methoxyethylsulfanyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrOS/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVUBXFOZDHZWNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCSC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-[(2-methoxyethyl)thio]-benzene typically involves the bromination of 3-[(2-methoxyethyl)thio]-benzene. One common method is the electrophilic aromatic substitution reaction where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-[(2-methoxyethyl)thio]-benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-chloroperbenzoic acid (m-CPBA) in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Corresponding substituted benzene derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated benzene derivatives.
Scientific Research Applications
1-Bromo-3-[(2-methoxyethyl)thio]-benzene is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Medicine: Potential use in drug discovery and development due to its unique functional groups.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-3-[(2-methoxyethyl)thio]-benzene involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, while the thioether group can interact with nucleophilic sites in biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Data Table
Key Research Findings
- Reactivity : Thioether-containing compounds (e.g., this compound) exhibit slower oxidation rates compared to ether analogs, making them suitable for stable intermediates in air-sensitive reactions .
- Synthetic Utility : Ether analogs with brominated side chains (e.g., 1-(2-Bromoethoxy)-3-methylbenzene) are preferred in alkylation reactions due to their superior leaving-group properties .
- Pharmaceutical Relevance : Fluorinated derivatives (e.g., 1-Bromo-2,3-difluoro-4-methoxybenzene) are prioritized in drug design for enhanced bioavailability and target binding .
Biological Activity
1-Bromo-3-[(2-methoxyethyl)thio]-benzene is a sulfur-containing organic compound that has garnered attention due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and the implications of its biological effects based on existing literature.
Chemical Structure and Properties
This compound, with the chemical formula C10H13BrOS, features a bromobenzene core substituted with a thioether group. The presence of the methoxyethyl moiety enhances its solubility and may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves the reaction of 1-bromo-3-chlorobenzene with sodium methoxide in the presence of 2-methoxyethyl thiol. This method allows for the selective introduction of the thioether group while maintaining the integrity of the bromine substituent.
Biological Activities
This compound has been investigated for various biological activities, including:
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thioether groups have shown effectiveness against a range of bacterial strains. A study reported that related benzothiazole derivatives demonstrated antibacterial and antifungal activities with minimum inhibitory concentrations (MICs) as low as 50 μg/mL .
Anticancer Potential
The compound's structural analogs have been evaluated for their anticancer properties. In vitro studies have shown that certain thioether-containing compounds can inhibit the proliferation of cancer cell lines, including those derived from breast and liver cancers. For example, a related compound was found to exhibit IC50 values in the micromolar range against various human cancer cell lines .
Neuroprotective Effects
There is emerging evidence suggesting that thioether compounds may possess neuroprotective properties. Compounds similar to this compound have been shown to attenuate neuronal injury in models of ischemia/reperfusion injury, indicating potential applications in neurodegenerative diseases .
Case Studies
Several case studies illustrate the biological activity of compounds similar to this compound:
- Antibacterial Efficacy : A study evaluated a series of thioether derivatives against Gram-positive and Gram-negative bacteria. The results showed that modifications at the benzene ring significantly influenced antibacterial potency, with some derivatives achieving MICs below 50 μg/mL .
- Cancer Cell Line Testing : In another investigation, various thioether compounds were tested against SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric) cell lines. The findings indicated that specific modifications enhanced cytotoxicity, suggesting a structure-activity relationship that warrants further exploration .
Toxicological Considerations
While exploring the biological activity, it is crucial to consider the toxicological profile of this compound. Preliminary assessments suggest potential toxicity; however, further studies are necessary to delineate safe exposure levels and mechanisms of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
